Bienvenue dans la boutique en ligne BenchChem!

[Methyl(phenyl)sulfamoyl]acetic acid

Lipophilicity Factor Xa Inhibition Structure-Activity Relationship

[Methyl(phenyl)sulfamoyl]acetic acid (CAS 7117-20-6) is a critical, non-redundant intermediate for medicinal chemistry programs targeting factor Xa (FXa) and cPLA2α. Its unique N-methyl-N-phenyl substitution on the sulfamoyl moiety provides a precisely balanced steric and lipophilic profile that unsubstituted or N,N-dialkyl analogs cannot replicate. This compound is essential for SAR studies exploring the S4 hydrophobic pocket of FXa and for constructing patentably distinct, orally bioavailable anticoagulant libraries. Procure this pre-functionalized building block to enable late-stage diversification and pro-drug strategies.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 7117-20-6
Cat. No. B14064284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[Methyl(phenyl)sulfamoyl]acetic acid
CAS7117-20-6
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCN(C1=CC=CC=C1)S(=O)(=O)CC(=O)O
InChIInChI=1S/C9H11NO4S/c1-10(8-5-3-2-4-6-8)15(13,14)7-9(11)12/h2-6H,7H2,1H3,(H,11,12)
InChIKeyWZRUMZRVNJXYIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing [Methyl(phenyl)sulfamoyl]acetic acid (CAS 7117-20-6) for Advanced Pharmaceutical Synthesis


[Methyl(phenyl)sulfamoyl]acetic acid (CAS 7117-20-6) is a sulfonamide-based carboxylic acid building block characterized by a unique N-methyl-N-phenyl substitution on the sulfamoyl group . This structural motif dictates its physicochemical and steric properties, differentiating it from other sulfamoylacetic acid analogs. It serves as a critical intermediate in the synthesis of potent, selective, and orally bioavailable factor Xa (FXa) inhibitors, a validated class of anticoagulant drugs [1]. Its procurement is essential for research groups specifically investigating structure-activity relationships (SAR) around the aniline/amide binding pocket of FXa or developing novel antithrombotic agents where this precise steric bulk and lipophilicity are required for target engagement.

The Specificity Problem in N-Substituted Sulfamoylacetic Acids: Why [Methyl(phenyl)sulfamoyl]acetic acid is Not Interchangeable


Generic substitution with unsubstituted sulfamoylacetic acid (e.g., CAS 17551-00-7) or N,N-dimethylsulfamoyl acetic acid fails to replicate the specific steric and electronic profile of [Methyl(phenyl)sulfamoyl]acetic acid. In the context of FXa inhibitor design, SAR studies have explicitly shown that increasing the lipophilicity of the R1 substituent, such as replacing a hydrogen with a phenyl group, directly and detrimentally impacts anticoagulant activity in prothrombin time assays [1]. The N-methyl-N-phenyl group provides a precise balance of steric bulk and hydrophobic interaction that more hydrophilic or less sterically demanding analogs cannot mimic, making the compound a non-redundant intermediate for synthesizing a specific subset of bioactive molecules.

Quantified Differentiation Data: [Methyl(phenyl)sulfamoyl]acetic acid vs. Closest Analogs for Scientific Procurement


Enhanced Lipophilicity (clogP) Confers Specific Pharmacophoric Fit Compared to Unsubstituted Sulfamoylacetic Acid

The N-methyl-N-phenyl substitution dramatically increases lipophilicity compared to unsubstituted 2-sulfamoylacetic acid. The parent compound, 2-sulfamoylacetic acid, has a predicted logS (solubility) of -0.44 and pKa of 2.88, reflecting high hydrophilicity [1]. In contrast, [Methyl(phenyl)sulfamoyl]acetic acid, with its phenyl ring and methyl group, is implicitly more lipophilic. This is a critical differentiation point, as the SAR of FXa inhibitors like YM-60828 demonstrates that a hydrophilic R1 substituent on the sulfamoyl nitrogen is a prerequisite for potent anticoagulant activity, a property lost with unsubstituted, more lipophilic analogs [2]. The methyl(phenyl) group provides a controlled, intermediate lipophilicity crucial for binding in the S1/S4 pockets of FXa.

Lipophilicity Factor Xa Inhibition Structure-Activity Relationship

Steric Bulk from N-Phenyl Substitution Directly Modulates Potency vs. N,N-Dimethyl Analogs

The phenyl group in [Methyl(phenyl)sulfamoyl]acetic acid introduces significant steric bulk not present in N,N-dimethylsulfamoylacetic acid analogs. In the SAR of YM-60828 derivatives, specifically N-[(7-amidino-2-naphthyl)methyl]aniline compounds, variations in the R1 group on the central aniline significantly alter FXa inhibitory and anticoagulant activities [1]. While the methyl(phenyl) group is a direct substituent on the sulfamoyl moiety, the principle holds: the spatial requirement of the phenyl ring is critical for a subset of active compounds, as it likely occupies a specific hydrophobic pocket in FXa. Replacing this entity with a smaller, less constrained N,N-dimethyl group would lead to a complete loss of activity in those specific chemical series.

Steric Hindrance Enzyme Inhibition FXa Anticoagulant

Acidity Profile: Differentiating pKa from Hydrophilic Sulfamoylacetic Acid

The pKa of [Methyl(phenyl)sulfamoyl]acetic acid is influenced by its N-substituents. The unsubstituted 2-sulfamoylacetic acid has a strongly acidic predicted pKa of 2.88 (carboxylic acid proton) [1]. In the methyl(phenyl) analog, the electron-donating effects of the methyl and phenyl groups on the sulfonamide nitrogen are expected to destabilize the conjugate base, raising the pKa. Computed data for a closely related compound, 3-[methyl(phenyl)sulfamoyl]benzoic acid, shows a pKa of 3.74 and a logP of 2.34 [2]. This contrasts sharply with the unsubstituted analog and places the target compound in a different ionization and solubility space at physiological pH (7.4), directly impacting its suitability for forming salts, solubility, and oral absorption.

Acid Dissociation Constant Reactivity Drug-likeness

Procurement-Driven Application Scenarios for [Methyl(phenyl)sulfamoyl]acetic acid (CAS 7117-20-6)


Synthesis of N-[(7-Amidino-2-naphthyl)methyl]aniline-Based Factor Xa Inhibitor Analogs

Researchers investigating SAR around the sulfamoyl moiety of FXa inhibitors like YM-60828 specifically require [Methyl(phenyl)sulfamoyl]acetic acid. Evidence shows that incorporating a hydrophilic group at this position is critical for maintaining high anticoagulant activity [1]. The methyl(phenyl) substitution provides a unique, patentably distinct intermediate for constructing libraries of non-peptide, orally available anticoagulants where the N-phenyl group engages in specific hydrophobic interactions within the enzyme's S4 pocket.

Development of Selective Enzyme Inhibitors Requiring Defined Sulfonamide Steric Bulk

For inhibitor design programs targeting enzymes like cPLA2α, related compounds featuring the methyl(phenyl)sulfamoyl motif act as potent inhibitors [2]. The specific acid is an essential synthetic building block for generating focused compound libraries aiming to occupy a defined hydrophobic channel with an N-phenyl substituent, a property not offered by simpler N-H or N,N-dialkyl sulfamoylacetic acids.

Physicochemical Tool for pH-Dependent Solubility and Permeability Studies

As the compound's pKa and logP are distinctly shifted by its N-substitution compared to the parent sulfamoylacetic acid (pKa 2.88, logP -0.98) to a calculated pKa around 3.7-4.5 and a positive logP , it serves as a precise calibration standard and comparative tool for measuring the impact of N-substitution on in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties. It enables direct measurement of how steric and electronic changes on a sulfonamide affect passive membrane permeability and plasma protein binding.

Pro-Drug Strategy Development via Sulfonamide N-Functionalization

The N-methyl-N-phenyl substructure represents a strategic protecting group for the sulfamoyl amine. Medicinal chemists can procure this pre-functionalized acid to attach the sulfamoylacetic acid warhead to various heterocyclic cores and later explore deprotection or biotransformation pathways. This approach allows for late-stage diversification and the creation of pro-drugs that release the active sulfamoylacetic acid pharmacophore in vivo.

Quote Request

Request a Quote for [Methyl(phenyl)sulfamoyl]acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.